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Compound of Interest

Compound Name: SBP-3264

Cat. No.: B10827795

For Immediate Release

This guide provides a detailed comparative analysis of the kinase cross-reactivity profile of
SBP-3264, a potent and selective inhibitor of the Hippo pathway kinases STK3 (MST2) and
STK4 (MST1).[1][2] This document is intended for researchers, scientists, and drug
development professionals interested in the selectivity and off-target effects of this compound.

SBP-3264, also known as compound 20, has demonstrated low nanomolar potency against its
primary targets, STK3 and STK4.[1][2] Compared to the earlier generation STK3/4 inhibitor
XMU-MP-1, SBP-3264 exhibits a more favorable selectivity profile with fewer off-target effects,
making it a valuable tool for studying Hippo signaling and a promising candidate for further
therapeutic development.[1]

Kinase Inhibition Profile of SBP-3264

The following table summarizes the inhibitory activity of SBP-3264 against its primary targets
and a panel of other kinases. This data highlights the compound's high selectivity for STK3 and
STK4.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b10827795?utm_src=pdf-interest
https://www.benchchem.com/product/b10827795?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10149138/
https://figshare.com/articles/journal_contribution/Inhibitors_of_the_Hippo_Pathway_Kinases_STK3_MST2_and_STK4_MST1_Have_Utility_for_the_Treatment_of_Acute_Myeloid_Leukemia/17064268?backTo=/collections/Inhibitors_of_the_Hippo_Pathway_Kinases_STK3_MST2_and_STK4_MST1_Have_Utility_for_the_Treatment_of_Acute_Myeloid_Leukemia/5718898
https://www.benchchem.com/product/b10827795?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10149138/
https://figshare.com/articles/journal_contribution/Inhibitors_of_the_Hippo_Pathway_Kinases_STK3_MST2_and_STK4_MST1_Have_Utility_for_the_Treatment_of_Acute_Myeloid_Leukemia/17064268?backTo=/collections/Inhibitors_of_the_Hippo_Pathway_Kinases_STK3_MST2_and_STK4_MST1_Have_Utility_for_the_Treatment_of_Acute_Myeloid_Leukemia/5718898
https://www.benchchem.com/product/b10827795?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10149138/
https://www.benchchem.com/product/b10827795?utm_src=pdf-body
https://www.benchchem.com/product/b10827795?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative
- Check Availability & Pricing

Kinase Target IC50 (nM)
STK4 (MST1) 26

STK3 (MST2) 36

AAK1 >10,000
ABL1 >10,000
ACK1 >10,000

... (and so on for a comprehensive panel)

Table 1: In vitro half-maximal inhibitory concentration (IC50) values of SBP-3264 against a
panel of kinases. Data presented here is a representative summary based on publicly available
information; for a complete list of screened kinases, refer to the supplementary information of
Bata et al., J Med Chem 2022, 65(2), 1352-1369.

Comparison with Other Kinase Inhibitors

To provide context for the selectivity of SBP-3264, the following table compares its activity
against STK3/4 with that of other relevant kinase inhibitors.

Compound STK3 IC50 (nM) STK4 IC50 (nM) Key Off-Targets

Minimal off-target

SBP-3264 36 26 o
activity reported

ULK1/2, Aurora

XMU-MP-1 8 19.5 _
Kinases[1]

... (other relevant
inhibitors)

Table 2: Comparison of in vitro IC50 values of SBP-3264 and other kinase inhibitors against
STK3 and STK4.

Experimental Protocols
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The following is a detailed methodology for the key kinase inhibition assay used to determine
the cross-reactivity profile of SBP-3264.

Biochemical Kinase Inhibition Assay (PhosphoSens® Assay)

This assay quantifies the enzymatic activity of kinases by measuring the phosphorylation of a
specific peptide substrate. The assay is performed in a continuous format, monitoring the
fluorescence increase resulting from the phosphorylation event.

Materials:

e Recombinant human kinases

e PhosphoSens® peptide substrate

o ATP

e Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)

e SBP-3264 (or other test compounds) dissolved in DMSO

o 384-well plates

e Fluorescence plate reader

Procedure:

e Akinase solution is prepared in the assay buffer.

e The test compound (SBP-3264) is serially diluted in DMSO and then further diluted in the
assay buffer.

e The kinase solution and the compound solution are added to the wells of a 384-well plate
and incubated for a specified period (e.g., 15 minutes) at room temperature.

e The reaction is initiated by the addition of a solution containing the PhosphoSens® peptide
substrate and ATP.
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e The fluorescence intensity is measured at regular intervals (e.g., every 60 seconds) for a
defined period (e.g., 60 minutes) using a fluorescence plate reader with appropriate
excitation and emission wavelengths.

o The initial reaction rates (slopes of the linear phase of the fluorescence curve) are
calculated.

e The percentage of kinase inhibition is determined by comparing the reaction rates in the
presence of the compound to the control (DMSO only).

e |IC50 values are calculated by fitting the percentage inhibition data to a four-parameter
logistic dose-response curve.

Visualizations

The following diagrams illustrate the Hippo signaling pathway and the experimental workflow
for determining kinase inhibition.
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Caption: The Hippo Signaling Pathway and the inhibitory action of SBP-3264.
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Caption: Experimental workflow for determining kinase inhibition using a fluorescence-based
assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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